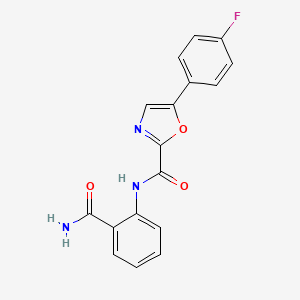

N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a useful research compound. Its molecular formula is C17H12FN3O3 and its molecular weight is 325.299. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-Carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide, with the CAS number 955702-05-3, is a compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H12FN3O3, with a molecular weight of 325.29 g/mol. The compound features an oxazole ring which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H12FN3O3 |

| Molecular Weight | 325.29 g/mol |

| CAS Number | 955702-05-3 |

This compound functions primarily as an inhibitor of acid ceramidase (AC), an enzyme involved in sphingolipid metabolism. Inhibition of AC can lead to increased levels of ceramides, which are known to induce apoptosis in cancer cells. This mechanism is particularly relevant in the context of various cancers where ceramide levels are dysregulated.

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of substituted oxazol-2-one-3-carboxamides, revealing that modifications to the phenyl and oxazole rings can significantly impact biological activity. For instance:

- Fluorination : The presence of a fluorine atom at the para position of the phenyl ring enhances potency against AC.

- Substituent Variations : Altering substituents on the oxazole ring can modulate both the inhibitory activity and selectivity towards different ceramidases.

Table 1 summarizes the inhibitory potencies of various derivatives related to this compound:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| This compound | 0.025 | Potent inhibitor of hAC |

| 5-[4-Fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide | 0.015 | Enhanced metabolic stability |

Biological Evaluation

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including neuroblastoma and colorectal cancer cells. For example:

- Neuroblastoma Cells : The compound showed effective target engagement in SH-SY5Y cells, leading to apoptosis characterized by PARP cleavage and DNA laddering.

Case Study 1: Neuroblastoma Treatment

In a study published in December 2020, researchers evaluated the effects of this compound on neuroblastoma cells. The compound was found to induce apoptosis at low micromolar concentrations, demonstrating potential as a therapeutic agent for this aggressive cancer type .

Case Study 2: Colorectal Cancer

Another investigation focused on colorectal cancer models where derivatives of this compound were tested for their ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size with daily administration at specified doses .

科学研究应用

Chemical Properties and Structure

N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is characterized by its oxazole ring, which is known for its biological activity. The presence of a fluorine atom enhances its lipophilicity, potentially improving its ability to permeate biological membranes. Its molecular formula is C16H14FN3O3, and it has a molecular weight of 313.30 g/mol.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a review on oxazole derivatives reported that certain compounds showed minimum inhibitory concentrations (MIC) in the range of 0.125 to 128 µg/ml against these pathogens .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |

|---|---|---|

| This compound | TBD | TBD |

| Sparfloxacin | 0.125 | 0.032 |

| Novobiocin | 0.25 | 0.25 |

2. Antipathogenic Properties

Oxazole derivatives have been investigated for their antipathogenic activities, particularly against malaria-causing parasites like Plasmodium falciparum. Compounds similar to this compound have shown promising results in inhibiting the growth of these parasites without exhibiting toxicity towards human cells .

Case Studies and Research Findings

Case Study 1: Antibacterial Screening

In a study examining the antibacterial activity of various oxazole derivatives, compounds were synthesized and tested against multiple bacterial strains. The findings indicated that derivatives with structural similarities to this compound exhibited potent antibacterial effects. For example, compound 10b showed significant inhibition against E. coli with a diameter of inhibition zones reaching up to 20 mm .

Case Study 2: Synthesis and Evaluation

A comprehensive review discussed the synthesis of oxazole derivatives and their biological evaluations. It was noted that modifications on the oxazole ring could enhance biological activity significantly. The incorporation of various substituents led to improved interactions with bacterial enzymes, contributing to their antimicrobial efficacy .

化学反应分析

Hydrolysis of Amide Bonds

The compound contains two amide groups:

-

Carbamoylphenyl amide (C=O-NH-Ar)

-

Carboxamide (C=O-NH-Oxazole)

Under basic or acidic conditions, these amide bonds undergo hydrolysis to yield carboxylic acids. For example:

-

Hydrolysis of the carbamoylphenyl amide produces a phenylurea structure.

-

Hydrolysis of the carboxamide converts the oxazole-bound amide to a carboxylic acid, potentially altering the compound’s solubility and reactivity.

Table 1: Hydrolysis Conditions

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Base-catalyzed | NaOH (aq) | Reflux, 60°C | Carboxylic acid formation |

| Acid-catalyzed | HCl (conc) | 50°C, 4 h | Phenylurea formation |

Formation of Carbamates

The carboxamide group can react with triphosgene and amines (e.g., N-methyl-4-phenylbutylamine) in the presence of DIPEA or Et₃N to form carbamate derivatives . This reaction involves activation of the amide to a reactive intermediate, followed by nucleophilic attack.

Mechanism :

-

Triphosgene activates the amide to a mixed carbonic anhydride.

Table 2: Carbamate Formation

| Reagents | Solvent | Time | Product |

|---|---|---|---|

| Triphosgene, DIPEA | THF | 2 h | N-methylcarbamate |

N-Methylation of Amides

The amide groups in the compound can undergo N-methylation using methylating agents (e.g., methyl chloride) in the presence of bases like Et₃N . This reaction introduces methyl groups to the amide nitrogen, altering its electronic properties .

Key Reaction :

Amide (NHCO)+MeCl→N-Methylamide (NMeCO)

Coupling Reactions

The carboxamide group participates in amide coupling reactions with amines, facilitated by coupling agents like HATU or Ph₂POCl . For example:

Table 3: Coupling Agents

| Agent | Role | Example Reaction |

|---|---|---|

| HATU | Activates carboxylic acids | Formation of N-alkylcarboxamides |

| Ph₂POCl | Activates amides | Synthesis of N-arylcarboxamides |

Cyclization and Rearrangement

While the oxazole ring is preformed in this compound, similar oxazole derivatives undergo cyclization via Roberts–Fischer synthesis or Claisen-type rearrangements . These reactions are typically used during synthesis rather than post-synthesis modifications .

Stability and Degradation

The compound’s stability in solution depends on substituents:

-

Fluorine and electron-withdrawing groups enhance stability by reducing hydrolysis rates.

-

Carbamoyl groups may undergo slow hydrolysis, especially under acidic conditions.

属性

IUPAC Name |

N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O3/c18-11-7-5-10(6-8-11)14-9-20-17(24-14)16(23)21-13-4-2-1-3-12(13)15(19)22/h1-9H,(H2,19,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRCCIXAIBIDCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。